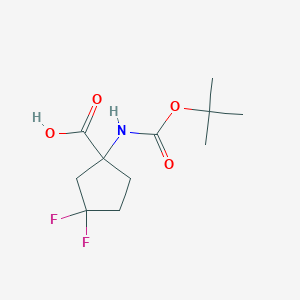
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
準備方法
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Difluorocyclopentane Ring: The difluorocyclopentane ring can be synthesized through various methods, including the reaction of cyclopentanone with difluoromethylating agents.
Coupling Reaction: The protected amino group is then coupled with the difluorocyclopentane carboxylic acid derivative under suitable reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluorocyclopentane ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
科学的研究の応用
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .
類似化合物との比較
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be compared with other Boc-protected amino acids and difluorocyclopentane derivatives:
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine, alanine, and phenylalanine, which are commonly used in peptide synthesis.
Difluorocyclopentane Derivatives: Compounds such as 3,3-difluorocyclopentanecarboxylic acid and its esters are structurally similar and used in similar applications.
The uniqueness of this compound lies in the combination of the Boc-protected amino group and the difluorocyclopentane ring, providing distinct reactivity and application potential.
生物活性
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid, also known by its CAS number 1936649-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H14F2N2O4
- Molecular Weight : 252.23 g/mol
- Structure : The compound features a cyclopentane ring with difluoromethyl and tert-butoxycarbonyl functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research has shown that derivatives of cyclopentanecarboxylic acids can act as inhibitors for enzymes such as:
- GABA Aminotransferase (GABA-AT) : This enzyme is crucial for the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. The inhibition of GABA-AT can lead to increased levels of GABA, which may have therapeutic effects in conditions like epilepsy and anxiety disorders .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: GABA-AT Inhibition
A recent study explored the structural and mechanistic basis for the inhibition of GABA-AT by fluorinated cyclopentanecarboxylic acids. The findings suggested that these compounds form covalent bonds with the active site residues of GABA-AT, leading to irreversible inhibition. This mechanism highlights the potential utility of this compound in developing new treatments for neurological disorders .
Data Table: Biological Activity Summary
特性
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLGFSNZFIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














